molecular formula C22H17N5O2S B10924543 1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924543
M. Wt: 415.5 g/mol
InChI Key: LLALKCLRFCAZAX-UHFFFAOYSA-N
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Description

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features multiple functional groups, including isoxazole, phenyl, dimethyl, thienyl, pyrazolo, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions that include the formation of isoxazole and pyrazolo[3,4-b]pyridine rings. Common synthetic routes involve:

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of thienyl and phenyl groups to their corresponding oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry.

Scientific Research Applications

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves:

Properties

Molecular Formula

C22H17N5O2S

Molecular Weight

415.5 g/mol

IUPAC Name

1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H17N5O2S/c1-13-20-16(12-17(19-7-4-10-30-19)25-21(20)27(2)26-13)22(28)24-15-6-3-5-14(11-15)18-8-9-23-29-18/h3-12H,1-2H3,(H,24,28)

InChI Key

LLALKCLRFCAZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C

Origin of Product

United States

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